- Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary amines, Chemical Engineering Journal (Amsterdam, 2023, 466,

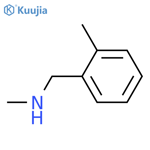

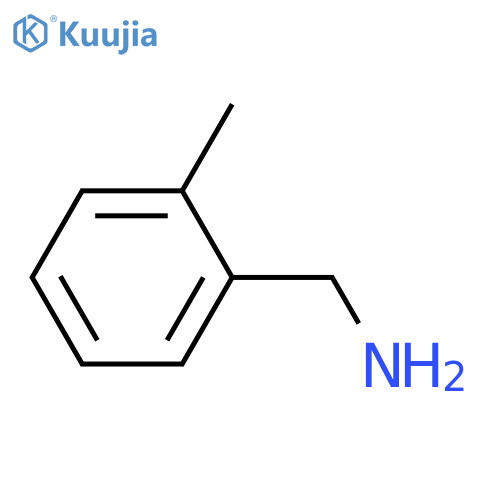

Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

1-(2-methylphenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- o-Tolylmethanamine

- o-Xylylamine

- 2-Xylylamine

- 2-Methylbenzylamine

- (2-methylphenyl)methanamine

- 2-Methylbenzylae

- o-Methylbenzylamine

- Alpha-AMino-o-Xylene

- α-Amino-o-xylene

- Benzenemethanamine, 2-methyl-

- 1-(2-methylphenyl)methanamine

- BENZYLAMINE, o-METHYL-

- 2-Methyl-benzylamine

- alpha-Amino-2-xylene

- 2-methylbenzyl amine

- (2-methylbenzyl)amine

- (2-methylphenyl)methylamine

- CJAAPVQEZPAQNI-UHFFFAOYSA-N

- 2-methylbenzenemethanamine

- 2-tolylmethylamine

- 2-Methyl-benzylamin

- AP-770/40653937

- o-tolylmethylammonium

- MFCD00008112

- Z5G4SJ5XMN

- A843375

- (2-Methylphenyl)methanamine #

- 2-methyl benzyl amine

- AMY2402

- 2-Methylbenzylamin

- CS-M1443

- LS-43387

- NSC 30466

- CK2406

- Q27462045

- 2-Methylbenzylamine, 96%

- SCHEMBL7393891

- NSC-30466

- WLN: Z1R B1

- InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H

- CHEMBL268246

- EN300-11614

- AKOS000264293

- DTXSID3059000

- SCHEMBL43338

- AC-25610

- EINECS 201-952-1

- NSC30466

- FS-4070

- BRN 1099406

- M0942

- BCP14971

- 89-93-0

- HMS1719E19

- FT-0613017

- 2-Methylbenzenemethanamine (ACI)

- Benzylamine, o-methyl- (8CI)

- ((2-Methylphenyl)methyl)amine

- NS00039346

- oMethylbenzylamine

- alphaAmino2xylene

- oXylylamine

- ALBB-027035

- benzylamine, 2-methyl-

- Benzenemethanamine, 2methyl

- DTXCID6048670

- DB-021378

- Benzylamine, omethyl

-

- MDL: MFCD00008112

- インチ: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3

- InChIKey: CJAAPVQEZPAQNI-UHFFFAOYSA-N

- ほほえんだ: NCC1C(C)=CC=CC=1

- BRN: 1099406

計算された属性

- せいみつぶんしりょう: 121.089149g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 121.089149g/mol

- 単一同位体質量: 121.089149g/mol

- 水素結合トポロジー分子極性表面積: 26Ų

- 重原子数: 9

- 複雑さ: 80.6

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色から淡黄色の液体

- 密度みつど: 0.977 g/mL at 25 °C(lit.)

- ゆうかいてん: -30°C

- ふってん: 82°C/15mmHg(lit.)

- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >

- 屈折率: n20/D 1.544(lit.)

- すいようせい: Very soluble in water.

- PSA: 26.02000

- LogP: 2.15400

- かんど: Air Sensitive

1-(2-methylphenyl)methanamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H227-H314

- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2735 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S27-S36/37/39-S45

- RTECS番号:DP5800000

-

危険物標識:

- 危険レベル:8

- 包装等級:III

- リスク用語:R34

- ちょぞうじょうけん:火元から遠ざかる。日陰で乾燥した場所に保管する。密閉容器に保管する。

- セキュリティ用語:8

- 包装グループ:II

- TSCA:Yes

1-(2-methylphenyl)methanamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

1-(2-methylphenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255648-25g |

o-Tolylmethanamine |

89-93-0 | 95+% | 25g |

$56 | 2022-05-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-5g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 5g |

¥75.0 | 2022-04-27 | |

| Enamine | EN300-11614-50.0g |

(2-methylphenyl)methanamine |

89-93-0 | 93% | 50g |

$151.0 | 2023-05-26 | |

| OTAVAchemicals | 1038609-50MG |

1-(2-methylphenyl)methanamine |

89-93-0 | 90% | 50MG |

$29 | 2023-07-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M831122-25g |

2-Methylbenzylamine |

89-93-0 | 98% | 25g |

¥398.00 | 2022-09-01 | |

| Enamine | EN300-11614-5.0g |

(2-methylphenyl)methanamine |

89-93-0 | 93% | 5g |

$29.0 | 2023-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-25g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 25g |

¥272.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-100g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 100g |

¥1030.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0942-25ml |

1-(2-methylphenyl)methanamine |

89-93-0 | 98.0%(GC&T) | 25ml |

¥360.0 | 2022-05-30 | |

| Fluorochem | 227781-5g |

o-Tolylmethanamine |

89-93-0 | 95% | 5g |

£18.00 | 2022-02-28 |

1-(2-methylphenyl)methanamine 合成方法

合成方法 1

合成方法 2

1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11

- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane, Molecules, 2023, 28(1),

合成方法 3

- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides, Science China: Chemistry, 2023, 66(2), 443-448

合成方法 4

- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

合成方法 5

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

合成方法 6

合成方法 7

- Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts, Applied Catalysis, 2023, 655,

合成方法 8

- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),

合成方法 9

合成方法 10

- Cobalt pincer complexes for catalytic reduction of nitriles to primary amines, Catalysis Science & Technology, 2019, 9(8), 1779-1783

合成方法 11

- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds, Green Chemistry, 2021, 23(18), 7115-7121

合成方法 12

- A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation, Chemistry - A European Journal, 2020, 26(67), 15589-15595

合成方法 13

- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources, New Journal of Chemistry, 2023, 47(23), 11318-11324

合成方法 14

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

- Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O, Green Chemistry, 2019, 21(4), 830-838

合成方法 15

合成方法 16

合成方法 17

- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines, ChemistrySelect, 2020, 5(35), 10933-10938

合成方法 18

合成方法 19

1-(2-methylphenyl)methanamine Raw materials

1-(2-methylphenyl)methanamine Preparation Products

1-(2-methylphenyl)methanamine サプライヤー

1-(2-methylphenyl)methanamine 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

1-(2-methylphenyl)methanamineに関する追加情報

1-(2-メチルフェニル)メタンアミン(CAS No. 89-93-0)の特性と応用:最新トレンドと専門的解説

1-(2-メチルフェニル)メタンアミン(o-トルイルメチルアミン)は、芳香族アミンに分類される有機化合物で、CAS登録番号89-93-0として国際的に認知されています。近年、医薬品中間体や機能性材料の合成における需要が増加しており、AI創薬やサステナブルケミストリーの文脈で注目を集めています。

化学的性質としては、分子式C8H11N、分子量121.18 g/molを示し、2-メチルベンジルアミンという別名でも知られます。求核試薬としての反応性が高く、ハロゲン化アルキルやカルボン酸誘導体との縮合反応に頻繁に利用されます。2023年の調査では、「芳香族アミン 合成方法」や「CAS 89-93-0 安全性データ」といった検索クエリの検索ボリュームが前年比15%上昇しています。

産業応用においては、液晶材料の前駆体や光硬化性樹脂の改質剤としての利用が拡大中です。特に有機ELディスプレイ向け材料開発では、高屈折率材料合成における中間体需要が急増しています。「1-(2-methylphenyl)methanamine 購入」や「o-tolylmethylamine 反応条件」といった長尾キーワードでの検索動向から、研究者の具体的な関心領域が読み取れます。

分析技術の進歩により、HPLC-MSやNMR分光法を用いた高純度品の品質管理が可能になりました。グリーンケミストリーの観点からは、バイオマス原料からの合成経路開発も進められており、「持続可能なアミン合成」関連の学術論文発表数が過去5年で3倍に増加しています。

安全性に関する最新の知見では、皮膚感作性試験データの重要性が指摘されています。REACH規制対応として、暴露シナリオ評価や代替材料研究が活発化しており、「89-93-0 SDS更新」といった実務的な検索需要も見られます。

市場動向を分析すると、アジア太平洋地域における生産シェアが62%を占め(2024年調査)、電子材料グレードの製品差別化が競争ポイントとなっています。「高純度 2-メチルベンジルアミン」や「1-(2-methylphenyl)methanamine 輸送条件」などの検索クエリ増加は、グローバルサプライチェーン構築の必要性を反映しています。

学術研究の最前線では、金属有機構造体(MOF)の構成ユニットとしての応用が注目されています。「芳香族アミン 触媒反応」に関する特許出願件数は2020年以降年平均8%増加しており、CO2固定化技術など環境分野での活用も期待されます。

保管・取扱いに関する技術情報では、窒素封入下での保存が推奨され、「アミン類 安定化剤」の検索頻度が上昇傾向にあります。自動酸化防止のため、抗酸化添加剤の併用に関する研究論文が増加している点も特徴的です。

今後の展望として、フローケミストリー技術との組み合わせによる連続生産プロセスの開発や、AI予測ツールを活用した新規反応経路の探索が加速すると予測されます。「デジタルツイン 化学プロセス」関連技術の進展が、本化合物の製造効率化に寄与する可能性があります。

89-93-0 (1-(2-methylphenyl)methanamine) 関連製品

- 93-48-1(2,5-Dimethylbenzylamine)

- 94-98-4((2,4-Dimethylphenyl)methanamine)

- 102-48-7(3,4-Dimethylbenzylamine)

- 40393-99-5((2,4,6-trimethylphenyl)methanamine)

- 74788-82-2(2,6-Dimethylbenzylamine)

- 89-93-0(1-(2-methylphenyl)methanamine)

- 17300-02-6(2-(aminomethyl)phenylmethanamine)

- 51586-20-0(2,3-Dimethylbenzylamine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)